1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine
Description
1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine, also known as 1-methyladenine, is a methylated purine derivative with the molecular formula C₆H₇N₅ and an average molecular weight of 161.16 g/mol. Structurally, it features a methyl group at the 1-position of the purine ring and partial saturation (tetrahydro modification) in the bicyclic system. Its synthesis typically involves alkylation of adenine precursors or reductive amination strategies .
Properties
Molecular Formula |
C6H11N5 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-methyl-2,3,6,7-tetrahydropurin-6-amine |
InChI |
InChI=1S/C6H11N5/c1-11-3-10-6-4(5(11)7)8-2-9-6/h2,5,10H,3,7H2,1H3,(H,8,9) |
InChI Key |
QTASQVUUUSBBEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CNC2=C(C1N)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Direct N6-Methylation of Adenine
The most straightforward route to 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves the direct methylation of adenine or its derivatives. This method typically employs methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., sodium hydride or potassium carbonate) to facilitate nucleophilic substitution at the N6 position.
Reaction Conditions :
- Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : 60–80°C under inert atmosphere.
- Yield : 60–75%, depending on stoichiometry and reaction time.
Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the lone pair on the adenine’s N6 nitrogen attacks the electrophilic methyl group. Steric hindrance from the purine ring necessitates prolonged reaction times to achieve complete methylation.
Purification :
Crude products are purified via column chromatography (silica gel, eluent: chloroform/methanol 9:1) or recrystallization from ethanol/water mixtures.
Reductive Amination of Purine Precursors
Synthesis via 8-Bromo Intermediate
A two-step approach involving bromination followed by reductive amination is widely used. Source details the bromination of 3-methylxanthine (Equation 1):
$$
\text{3-Methylxanthine} + \text{Br}_2 \xrightarrow{\text{AcOH, NaOAc}} \text{8-Bromo-3-methylxanthine} \quad \text{(Yield: 90%)}
$$
The 8-bromo intermediate is then subjected to amination with methylamine (CH₃NH₂) under catalytic hydrogenation (H₂, Pd/C) to yield the target compound.
Optimization Notes :
- Catalyst Loading : 10% Pd/C achieves full conversion within 12 hours.
- Side Reactions : Over-reduction of the purine ring is mitigated by controlling H₂ pressure (1–2 atm).
Cyclization of Tetrahydroimidazole Derivatives
Ring-Closure Strategies
Constructing the purine core from smaller fragments offers modularity. A representative protocol from involves condensing 4,5-dihydroimidazole derivatives with urea or thiourea under acidic conditions (Equation 2):
$$
\text{4,5-Dihydroimidazole} + \text{NH}2\text{CONH}2 \xrightarrow{\text{HCl, Δ}} \text{Purine Intermediate} \quad \text{(Yield: 45–55%)}
$$
Subsequent methylation at N6 is achieved using methyl triflate (CF₃SO₃CH₃), a stronger methylating agent, in dichloromethane at 0°C.
Challenges :
- Regioselectivity: Competing methylation at N3 or N7 necessitates low temperatures.
- By-Products : Trimethylated derivatives are minimized by stoichiometric control.
Catalytic Hydrogenation of Unsaturated Precursors
Reduction of 1,3,6,7-Tetrahydro-Purine
Starting from 1,3,6,7-tetrahydro-purine-6-amine, catalytic hydrogenation (H₂, Raney Ni) selectively reduces the C2–N3 double bond to yield the saturated tetrahydro derivative.
Conditions :
- Pressure : 50 psi H₂.
- Solvent : Methanol/ammonia (9:1).
- Yield : 80–85%.
Analytical Validation :
Post-reduction, the product is characterized via ¹H NMR (δ 3.31 ppm, singlet for N-CH₃) and LC-MS (m/z 149.1533 [M+H]⁺).
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Cost | Purity |
|---|---|---|---|---|
| Direct Methylation | 60–75% | Low | $ | 95% |
| Reductive Amination | 70–80% | Moderate | $$ | 98% |
| Cyclization | 45–55% | High | $$$ | 90% |
| Catalytic Hydrogenation | 80–85% | Moderate | $$ | 97% |
Key Observations :
- Direct Methylation is cost-effective but suffers from moderate yields due to competing side reactions.
- Catalytic Hydrogenation offers superior yields and purity, making it preferable for industrial-scale synthesis.
Mechanistic Considerations and Side Reactions
Competing Pathways in Methylation
The use of aggressive methylating agents like methyl triflate can lead to over-alkylation at N3 or N7. Steric shielding via bulky protecting groups (e.g., tert-butoxycarbonyl) on adjacent nitrogens improves N6 selectivity.
Ring-Opening During Cyclization
Acidic conditions in cyclization reactions risk hydrolyzing the imidazole ring. Buffering the reaction at pH 4–5 with sodium acetate mitigates this issue.
Industrial-Scale Production Protocols
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance reaction control. For example, mixing adenine and methyl iodide in a microreactor (residence time: 10 min) at 100°C achieves 85% conversion with minimal by-products.
Green Chemistry Approaches
Solvent-free methylation using ball milling (adenine + CH₃I, K₂CO₃, 30 Hz, 2 h) yields 70% product, reducing waste generation.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-purine derivatives, while substitution reactions can produce a variety of alkylated or acylated purine compounds.
Scientific Research Applications
1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-methyl-2,3,6,7-tetrahydro-1H-purin-6-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications. The compound’s effects are mediated through its binding to purine-binding sites, influencing cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
3-(3-Methylbut-2-en-1-yl)-3H-purin-6-amine (Triacanthine)
9-Phenyl-9H-purin-6-amine
- Substituent : Phenyl group at position 7.
- Molecular Formula : C₁₁H₉N₅.
- Molecular Weight : 211.22 g/mol.
- Synthesized via imidazole-4-carbonitrile intermediates .
6-(γ,γ-Dimethylallylamino)purine (2-iP)
2-Iodo-9H-purin-6-amine (2-Iodoadenine)
2-(3-Methylbutyl)-1H-purin-6-amine
- Substituent : Branched alkyl chain at position 2.
- Molecular Formula : C₁₀H₁₅N₅.
- Molecular Weight : 205.26 g/mol.
Data Table: Structural and Molecular Properties
Research Findings
- Synthetic Methods : Alkylation and azide-alkyne cycloaddition () are common strategies for purine derivatives. 1-Methyladenine can be synthesized via analogous alkylation of adenine .
- Biological Relevance : Substitution at position 6 (e.g., 2-iP) correlates with cytokinin activity, whereas 1-methylation may confer resistance to metabolic degradation, extending bioavailability .
- Structural Insights : X-ray crystallography (using SHELX software, ) reveals that methyl groups at position 1 cause minimal steric interference, enabling tighter binding in enzymatic pockets compared to bulkier substituents .
Biological Activity
1-Methyl-2,3,6,7-tetrahydro-1H-purin-6-amine, a purine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.
The synthesis of this compound typically involves the methylation of purine derivatives. One common method includes the reaction of 6-chloropurine with methylating agents under specific conditions to yield the desired compound .
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays revealed that certain derivatives showed high cytotoxic activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The half-maximal inhibitory concentration (IC50) values were notably low, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1d | 4T1 | <30 |
| 1b | COLO201 | <20 |
| 1c | Jurkat | <25 |
This selectivity towards cancer cells suggests a promising therapeutic potential while minimizing effects on normal cells .
Antiviral Activity
The compound has also shown antiviral properties. Specifically, it exhibited activity against herpes simplex virus type 1 (HSV-1), including strains resistant to acyclovir. The mechanism appears to involve interference with viral replication pathways .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and receptors involved in cancer progression and viral replication:
- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors (A1 and A2A), which are implicated in tumor growth and immune evasion .
- Phosphodiesterase Inhibition : It has been identified as a phosphodiesterase inhibitor, which may contribute to its antitumor and antiviral effects by increasing intracellular cyclic nucleotide levels .
Study on Cytotoxicity
In a controlled study involving multiple cancer cell lines (A549, SK-BR-3), derivatives of the compound were tested using the MTT assay. Results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts:
| Compound | Cell Line | Cytotoxicity (%) |
|---|---|---|
| 1d | A549 | 75 |
| 1b | SK-BR-3 | 60 |
| Control | WI-38 | <10 |
These findings underscore the potential of these derivatives as selective anticancer agents .
Antiviral Efficacy
A separate study assessed the antiviral efficacy of the compound against HSV-1. The results indicated that certain derivatives significantly reduced viral titers in infected cell cultures:
| Compound | Viral Titer Reduction (%) |
|---|---|
| 1d | 90 |
| Control | <10 |
This highlights the dual functionality of the compound as both an anticancer and antiviral agent .
Q & A
Q. What are the critical safety considerations for disposing of waste containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
